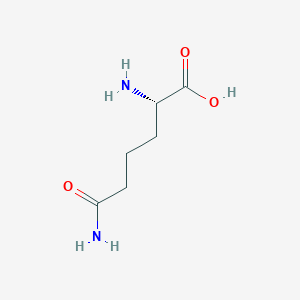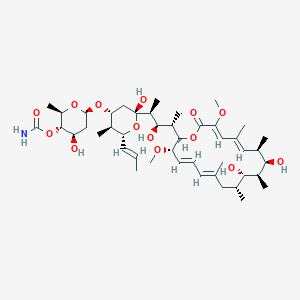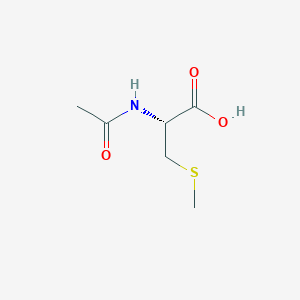
N-Acetyl-S-methyl-L-cysteine
Übersicht
Beschreibung
N-Acetyl-S-methyl-L-cysteine is a derivative of the amino acid L-cysteine, where an acetyl group is added to the nitrogen atom and a methyl group to the sulfur atom. This modification significantly alters the compound's physical, chemical, and biological properties compared to L-cysteine.
Synthesis Analysis
The synthesis of N-Acetyl-S-methyl-L-cysteine and its derivatives often involves the acetylation and methylation of L-cysteine. For example, Eisenbrand et al. (2003) outlined the synthesis of a closely related compound, N-Acetyl-S-(3-coumarinyl)cysteine, which demonstrates the complexity and versatility of synthesizing N-acetylated and S-methylated cysteine derivatives. The synthesis pathway includes reactions such as the mercaptan reaction with acyl chlorides or bromides, highlighting the foundational methods for N-Acetyl-S-methyl-L-cysteine synthesis (Eisenbrand, Otteneder, & Tang, 2003).
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-cysteine, a close analog, provides insight into the molecular structure of N-Acetyl-S-methyl-L-cysteine. The crystal structure analysis by Lee and Suh (1980) revealed that the acetyl and carboxyl groups are nearly planar, indicating strong intramolecular interactions and a stable structure. Such analyses are crucial for understanding the molecular geometry and potential reactivity of N-Acetyl-S-methyl-L-cysteine (Lee & Suh, 1980).
Chemical Reactions and Properties
N-Acetyl-S-methyl-L-cysteine's chemical reactivity is highlighted in the synthesis and reactions of its derivatives. For instance, Sabutskii et al. (2014) demonstrated a method for thiomethylation of hydroxy-1,4-naphthoquinones using N-Acetyl-L-cysteine, showcasing the compound's utility in synthesizing biologically relevant molecules. This indicates N-Acetyl-S-methyl-L-cysteine's potential for diverse chemical transformations (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Medicine
- NAC is mainly administrated as a mucolytic medication, antioxidant supplement, antidote in paracetamol overdose, and a drug for the prevention of diabetic kidney disease .
- An effective method for high-yield synthesis of NAC has been proposed. This drug can be synthesized in a single-batch step instead of using a multi-stage process .
- The proposed method has shown the potential to be considered as an alternative method for producing NAC .
-
Antioxidant Research
-
Neuroscience
-
Cancer Research
-
HIV Research
-
Glutathione Research
-
Psychiatric Conditions
- Increasing the amount of NAC in the body may boost levels of some neurotransmitters, which may improve a person’s mental function .
- According to a 2018 review, NAC may also help alleviate symptoms of various psychiatric conditions, including bipolar disorder, obsessive-compulsive disorder, and schizophrenia .
-
Lung Conditions and Excess Mucus
-
Insulin Sensitivity in People with PCOS
-
Reducing the Risk of Preterm Birth
-
Chelator for Heavy Metals and Nanoparticles
-
Improving Athletic Performance
-
Treatment of Psychiatric Conditions
-
Treatment of Lung Conditions and Excess Mucus
-
Improving Insulin Sensitivity in People with PCOS
-
Reducing the Risk of Preterm Birth
-
Chelator for Heavy Metals and Nanoparticles
-
Improving Athletic Performance
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937189 | |
| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-methyl-L-cysteine | |
CAS RN |
16637-59-5 | |
| Record name | L-Cysteine, N-acetyl-S-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

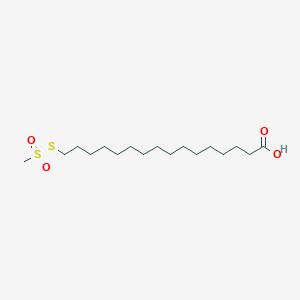
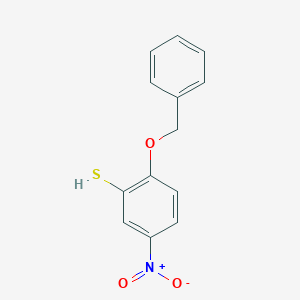
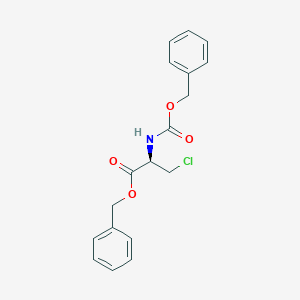
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
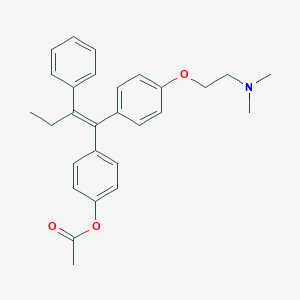
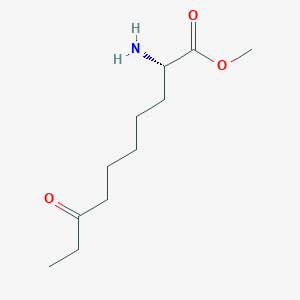
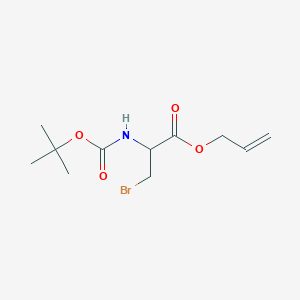
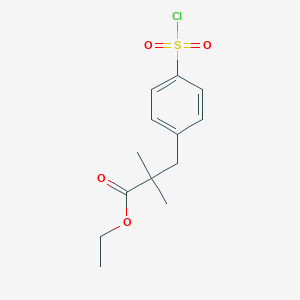
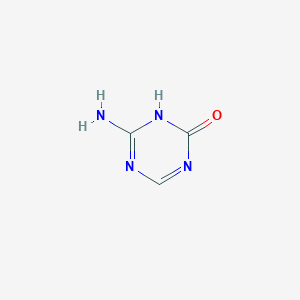
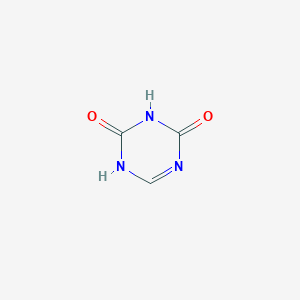
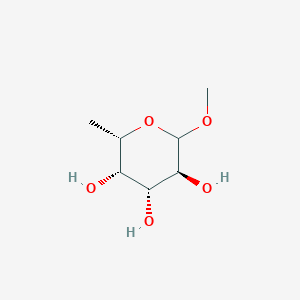
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
